

Spectroscopic Characterization of (Z)-1-Bromo-1-heptene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-1-heptene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Z-isomer of **1-Bromo-1-heptene**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted and representative spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (Z)-**1-Bromo-1-heptene**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~6.15	dt	~7.0, ~7.0	1H	H-1
~6.25	dt	~7.0, ~1.0	1H	H-2
~2.20	q	~7.0	2H	H-3
~1.30-1.45	m	-	4H	H-4, H-5
~0.90	t	~7.0	3H	H-6

Predicted in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are estimates based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Atom
~140	C-2
~108	C-1
~35	C-3
~31	C-4
~22	C-5
~14	C-6

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates based on analogous structures.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010	Medium	=C-H stretch
~2955, 2925, 2855	Strong	C-H stretch (alkyl)
~1630	Medium	C=C stretch
~1465	Medium	CH ₂ bend
~800	Strong	=C-H bend (cis)
~680	Strong	C-Br stretch

Predicted as a neat liquid film.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Relative Intensity	Assignment
176/178	High	[M] ⁺ (Molecular ion peak with Br isotopes)
97	Medium	[M-Br] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Predicted for electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of (Z)-**1-Bromo-1-heptene** (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).
- The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Nuclei: ^1H and ^{13}C .
- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Acquisition time: ~3 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 16.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Acquisition time: ~1.5 seconds.
 - Relaxation delay: 5 seconds.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat (Z)-**1-Bromo-1-heptene** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

- A dilute solution of (Z)-**1-Bromo-1-heptene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- 1 μL of the sample solution is injected into the gas chromatograph (GC).
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column) to separate it from any impurities.
- The eluting compound enters the mass spectrometer.

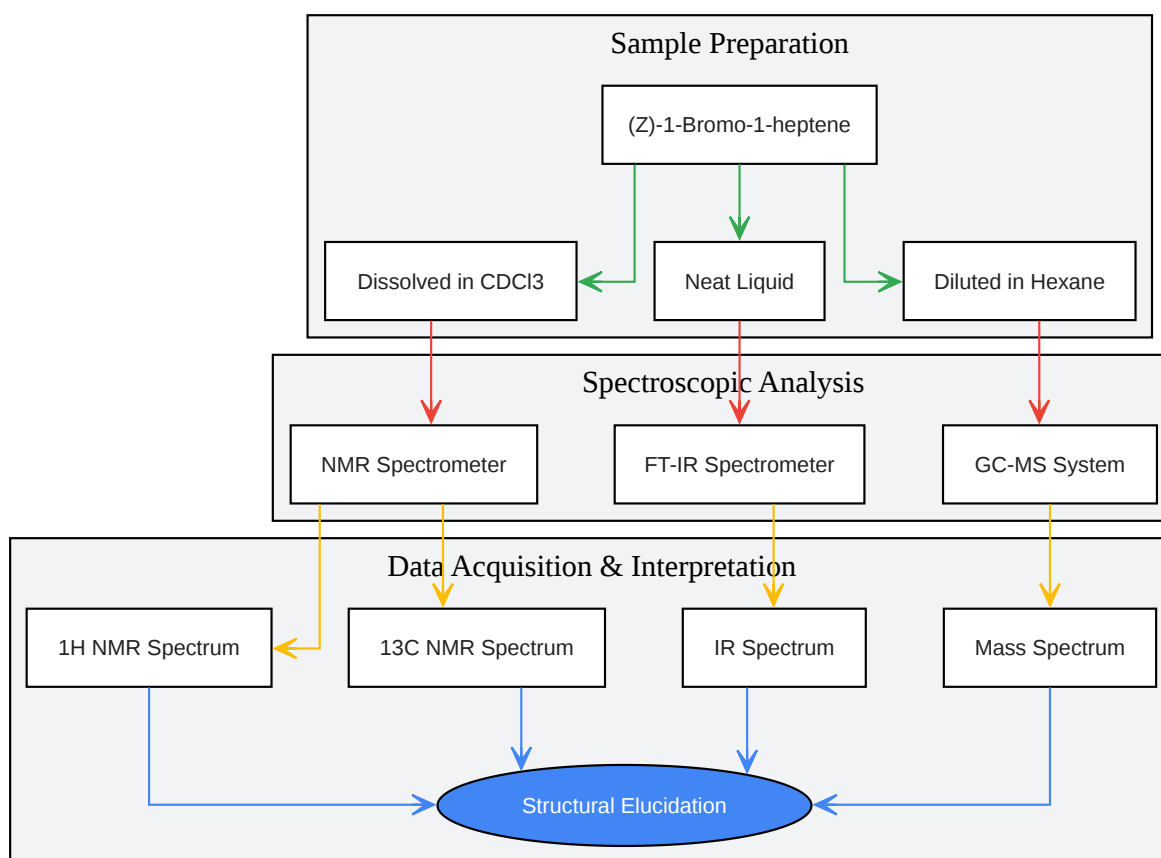
- Ionization is achieved via electron impact (EI) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Scan Speed: 1 scan/second.
- GC Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/minute.
 - Final hold: Hold at 250 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (Z)-**1-Bromo-1-heptene**.



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Caption: Workflow for the spectroscopic analysis of (Z)-1-Bromo-1-heptene.

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